REACTION_CXSMILES
|
N.[NH2:2][C:3]1([C:8]([NH2:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH3:15].CC(CC(C)=O)C>O>[CH2:12]([CH:11]1[NH:10][C:8](=[O:9])[C:3]2([CH2:7][CH2:6][CH2:5][CH2:4]2)[NH:2]1)[CH2:13][CH2:14][CH3:15]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCC1)C(=O)N
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 7 hours at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 32° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
CONCENTRATION
|
Details
|
The extract is extensively concentrated by evaporation (200 g), and 200 g of n-hexane
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying there remain 125 g of 2-butyl-1,3-diaza-spiro [4.4]nonan4-one (HPLC: 98.6%)
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1NC2(C(N1)=O)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |